molecular formula C9H19N B2511095 1,4,4-Trimethylcyclohexan-1-amine CAS No. 801150-87-8

1,4,4-Trimethylcyclohexan-1-amine

Cat. No.: B2511095
CAS No.: 801150-87-8
M. Wt: 141.258
InChI Key: UVTVALOOKLRSOA-UHFFFAOYSA-N
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Description

1,4,4-Trimethylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N. It is a cyclohexane derivative with three methyl groups and an amine group attached to the cyclohexane ring.

Scientific Research Applications

1,4,4-Trimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H226, H302, and H314 . This indicates that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage .

Future Directions

As an organic compound, 1,4,4-Trimethylcyclohexan-1-amine has potential applications in various scientific research domains. Its unique structure and properties make it suitable for applications in pharmaceutical synthesis, drug discovery, and organic chemistry investigations .

Chemical Reactions Analysis

1,4,4-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

1,4,4-Trimethylcyclohexan-1-amine can be compared with other cyclohexane derivatives such as:

Properties

IUPAC Name

1,4,4-trimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)4-6-9(3,10)7-5-8/h4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVALOOKLRSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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